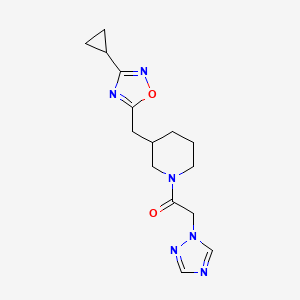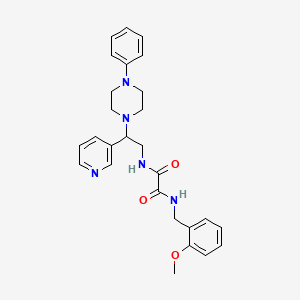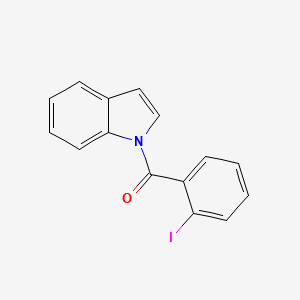![molecular formula C13H17F3N2O2S B3020572 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2309569-83-1](/img/structure/B3020572.png)
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TM, and it is a urea derivative that has been synthesized through a multi-step process involving several chemical reactions. In
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves the inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TFB-TM has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of inflammation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TFB-TM has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of cell death in cancer cells. Moreover, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity towards NF-κB inhibition. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in some assays. Additionally, TFB-TM has not been extensively tested in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. This would involve testing the compound in animal models to determine its efficacy and safety. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further optimization of the synthesis method could lead to the development of new derivatives with improved properties.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves several chemical reactions. The first step involves the reaction of 2-(trifluoromethyl)aniline with 1,3-bis(bromomethyl)benzene to form 1,3-bis(2-(trifluoromethyl)phenyl)urea. This intermediate is then reacted with 2-mercapto-4-methylbutanol to form 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea. The synthesis method is complex and requires several steps, but it has been optimized to yield high-quality TFB-TM.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has potential applications in various fields of scientific research. This compound has been extensively studied for its anti-inflammatory and anti-cancer properties. TFB-TM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-21-7-6-9(19)8-17-12(20)18-11-5-3-2-4-10(11)13(14,15)16/h2-5,9,19H,6-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQYXCAKPQUJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)
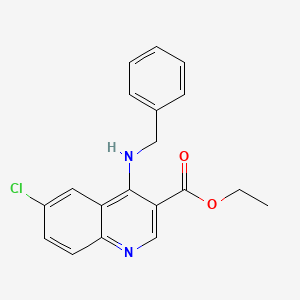
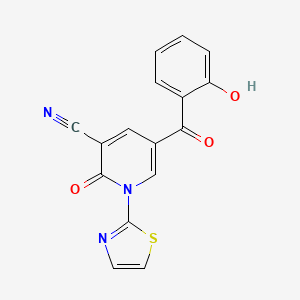

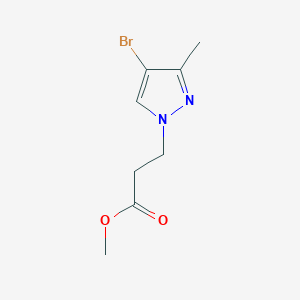
![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)
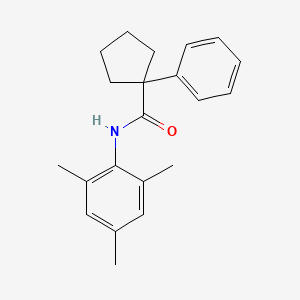
![4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3020504.png)
